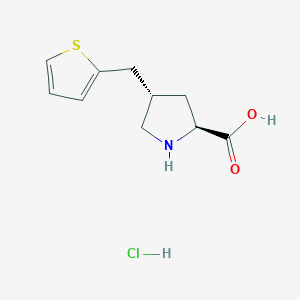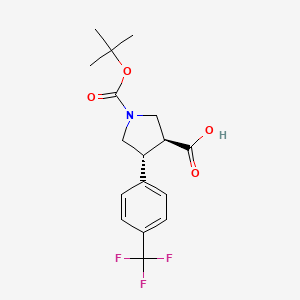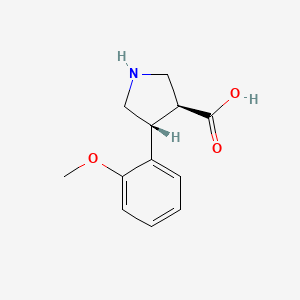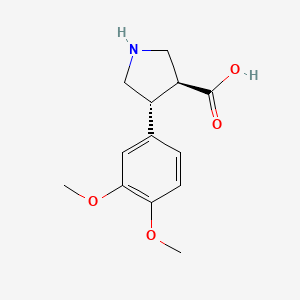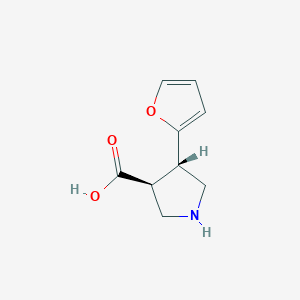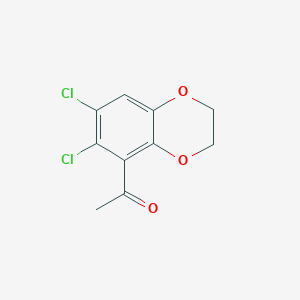
1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, commonly referred to as the “dioxin”, is a synthetic organic compound with a wide range of applications in scientific research. It is an aromatic compound with a chlorine atom attached to a benzene ring. Dioxin is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biochemical tool to study the effects of toxins on living systems.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
A notable application in scientific research is the synthesis of chemical derivatives with potential biological activities. Compounds synthesized from 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone have been studied for their anti-inflammatory, cytotoxic, antimicrobial, antioxidant, and anticancer properties. For example, derivatives exhibiting anti-inflammatory activity have been synthesized, highlighting the compound's role in producing potentially therapeutic agents (Labanauskas et al., 2004). Similarly, cytotoxic benzil and coumestan derivatives from Tephrosia calophylla, demonstrating significant cytotoxicity against cancer cell lines, underline the potential for developing novel anticancer drugs (Ganapaty et al., 2009).
Biological Activities
The compound's derivatives have been involved in studies focusing on biological activities. For instance, N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from this compound showed potential in bacterial biofilm inhibition and displayed mild cytotoxicity, suggesting their usefulness in addressing biofilm-associated infections (Abbasi et al., 2020). Additionally, certain derivatives have shown promising results as immunosuppressors and immunostimulators, indicating potential applications in modulating immune responses (Abdel‐Aziz et al., 2011).
Anticonvulsant Activity
The synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, derived from the compound , was explored for anticonvulsant activity. This research provides insights into the development of new therapeutic agents for epilepsy treatment (Arustamyan et al., 2019).
Photoinitiator for Polymerization
Moreover, derivatives have been investigated for their use as photoinitiators in free radical polymerization, showing the compound's utility in material science. Specifically, a 1,3-benzodioxole derivative of naphthodioxinone demonstrated the capability to act as a caged one-component Type II photoinitiator, illustrating its potential in polymer science applications (Kumbaraci et al., 2012).
Propriétés
IUPAC Name |
1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-5(13)8-9(12)6(11)4-7-10(8)15-3-2-14-7/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILYXHAHYKTHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377019 |
Source


|
| Record name | 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166816-11-1 |
Source


|
| Record name | 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
